N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)but-2-ynamide
CAS No.: 2097867-09-7
Cat. No.: VC4311055
Molecular Formula: C12H15N3O3S
Molecular Weight: 281.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097867-09-7 |
|---|---|
| Molecular Formula | C12H15N3O3S |
| Molecular Weight | 281.33 |
| IUPAC Name | N-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methyl]but-2-ynamide |
| Standard InChI | InChI=1S/C12H15N3O3S/c1-4-6-11(16)14-9-10-7-5-8-13-12(10)15(2)19(3,17)18/h5,7-8H,9H2,1-3H3,(H,14,16) |
| Standard InChI Key | OAZKONAUHWXPCA-UHFFFAOYSA-N |
| SMILES | CC#CC(=O)NCC1=C(N=CC=C1)N(C)S(=O)(=O)C |
Introduction
N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)but-2-ynamide is a complex organic compound that combines a pyridine ring with a sulfonamide moiety and an alkyne functional group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential applications.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, starting with the preparation of pyridine derivatives and the incorporation of sulfonamide and alkyne groups. Common solvents include dimethylformamide (DMF) or acetonitrile, and reactions may require controlled conditions such as temperature and pH to achieve high yields and purity.
Potential Applications
While specific applications for N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)but-2-ynamide are not detailed in available literature, related compounds with sulfonamide and alkyne groups have potential uses in medicinal chemistry for drug development and in materials science for polymer synthesis.
Research Findings and Challenges
Research on similar compounds highlights the importance of controlled reaction conditions and the use of appropriate catalysts to facilitate efficient synthesis. The alkyne group offers versatility for further chemical modifications, which could be explored for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume